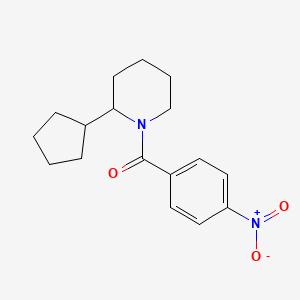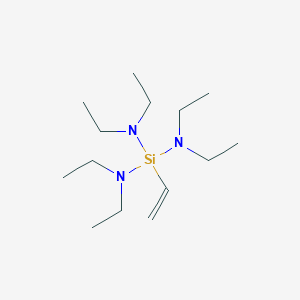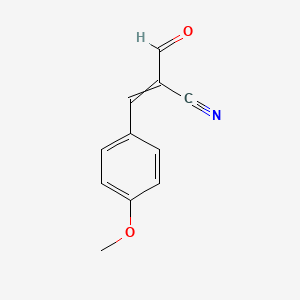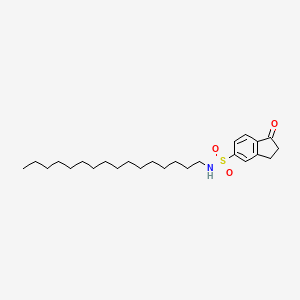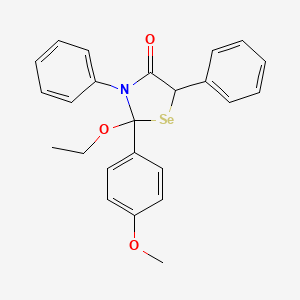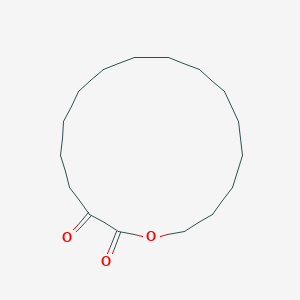
1,1'-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane is a chemical compound characterized by its unique structure, which includes a hexa-1,5-diyne backbone with two cyclopropane rings attached at the 3 and 4 positions
准备方法
The synthesis of 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simple alkyne precursors. One common method involves the coupling of 1,5-hexadiyne with cyclopropane derivatives under specific conditions.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods:
化学反应分析
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes.
科学研究应用
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential use as pharmaceuticals or biochemical probes.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound may find applications in materials science, such as the development of novel polymers or advanced materials with unique properties.
作用机制
The mechanism by which 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The specific pathways depend on the context of its use. For example, in biological systems, it may modulate signaling pathways or metabolic processes.
相似化合物的比较
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,5-hexadiyne, diphenylbutadiyne, and other alkadiynes share structural similarities.
Uniqueness: The presence of cyclopropane rings in 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane distinguishes it from other alkadiynes, potentially imparting unique chemical and physical properties.
属性
CAS 编号 |
61422-93-3 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
4-cyclopropylhexa-1,5-diyn-3-ylcyclopropane |
InChI |
InChI=1S/C12H14/c1-3-11(9-5-6-9)12(4-2)10-7-8-10/h1-2,9-12H,5-8H2 |
InChI 键 |
KHQIFHJIRVOPKJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC(C1CC1)C(C#C)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



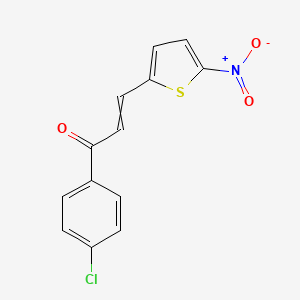

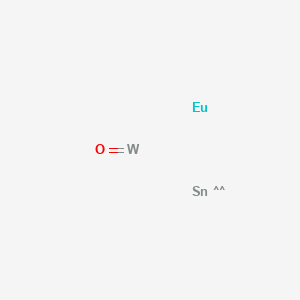
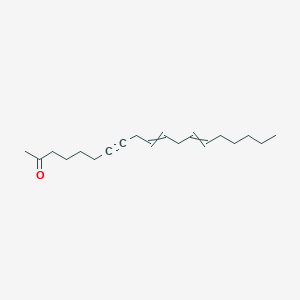
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
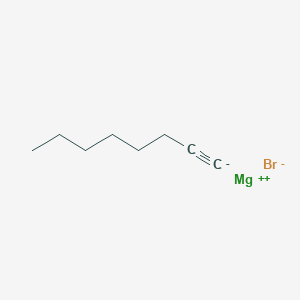
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
